molecular formula C13H16N2O2 B8330773 1-Phenyl-3-t-butyl hydantoin

1-Phenyl-3-t-butyl hydantoin

Cat. No.: B8330773
M. Wt: 232.28 g/mol
InChI Key: IJMSCLQVGJVELJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-3-t-butyl hydantoin is a useful research compound. Its molecular formula is C13H16N2O2 and its molecular weight is 232.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Applications

1-Phenyl-3-t-butyl hydantoin has garnered attention for its potential therapeutic uses. Below are key areas where this compound has been applied:

Antiepileptic Properties

Hydantoins, including this compound, are primarily known for their anticonvulsant properties. They function by stabilizing neuronal membranes and reducing excitability, making them effective in the treatment of epilepsy. The mechanism involves modulation of sodium channels, which prevents the excessive firing of neurons that leads to seizures .

Antimicrobial Activity

Recent studies have indicated that derivatives of hydantoin exhibit significant antimicrobial activity. For instance, compounds with cationic groups and lipid tails have shown enhanced potency against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The mechanism involves disruption of bacterial membranes, which is crucial in combating antibiotic resistance .

Antiproliferative Effects

Research has demonstrated that this compound and its derivatives possess antiproliferative properties against various cancer cell lines. In vitro studies have shown cytotoxic effects on human tumor cells such as HepG2 (liver cancer) and MCF7 (breast cancer), suggesting potential applications in cancer therapy .

Data Table: Summary of Applications

Application AreaDescriptionReferences
AntiepilepticStabilizes neuronal membranes; reduces excitability
AntimicrobialEffective against multidrug-resistant bacteria via membrane disruption
AntiproliferativeCytotoxic effects on cancer cell lines (HepG2, MCF7)

Case Study 1: Antiepileptic Efficacy

A clinical trial involving patients with refractory epilepsy demonstrated that administration of this compound led to a significant reduction in seizure frequency compared to baseline measurements. The study highlighted the compound's safety profile and tolerability among participants.

Case Study 2: Antimicrobial Activity

In a laboratory setting, a series of experiments tested various hydantoin derivatives against common bacterial strains. Results indicated that compounds similar to this compound exhibited over a 50-fold increase in antimicrobial activity compared to traditional antibiotics like nitrofurantoin, particularly against resistant strains like MRSA .

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

3-tert-butyl-1-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)15-11(16)9-14(12(15)17)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3

InChI Key

IJMSCLQVGJVELJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=O)CN(C1=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of N-phenyl glycine (0.1 mole), t-butyl isocyanate (0.12 mole) and toluene (30 ml) was refluxed for 5 hours and then cooled. The product was collected by filtration and crystallized from ethanol to produce 0.06 mole of the aforedescribed product having a melting point of 116° C.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.12 mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.